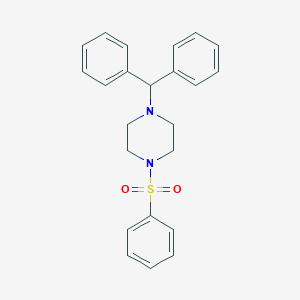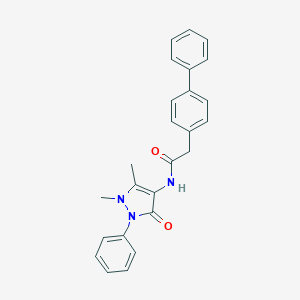
1-Benzhydryl-4-(phénylsulfonyl)pipérazine
Vue d'ensemble
Description
“1-Benzhydryl-4-(phenylsulfonyl)piperazine” is a chemical compound that has been studied in various research contexts . It is a derivative of 1-benzhydrylpiperazine .
Synthesis Analysis
The compound can be synthesized by the nucleophilic substitution of 1-benzhydrylpiperazine with 4-chlorophenylsulfonyl chloride . Another method involves the nucleophilic substitution of 1-benzhydrylpiperazine with benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-4-(phenylsulfonyl)piperazine” has been investigated using X-ray crystallography . The piperazine ring is in a chair conformation. The geometry around the S atom is a distorted tetrahedron .
Applications De Recherche Scientifique
Agent antifongique et antibactérien
La pipérazine et ses analogues, y compris la 1-Benzhydryl-4-(phénylsulfonyl)pipérazine, sont connus pour posséder des propriétés antifongiques et antibactériennes . Ils peuvent être trouvés dans des composés biologiquement actifs dans un certain nombre de domaines thérapeutiques différents .
Agent antimalarique et antipsychotique
Ces composés sont également utilisés comme agents antimalariques et antipsychotiques . Ils se sont avérés efficaces pour traiter ces affections .
Inhibiteur de la protéase du VIH
Il a été rapporté que la this compound agissait comme un inhibiteur de la protéase du VIH . Cela en fait un candidat potentiel pour le traitement du VIH .
Antidépresseur
<a data-citationid="79a5876d-69b8-24f7-4fd4-8a5918068970-32-group" h="ID=SERP,501
Mécanisme D'action
Target of Action
The primary target of 1-Benzhydryl-4-(phenylsulfonyl)piperazine is the MDA-MB-231 human breast cancer cell proliferation . The compound has been designed to inhibit, retard, or reverse the process of multistage carcinogenesis .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . This interaction results in significant inhibitory activity, particularly in the case of the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine .
Biochemical Pathways
The compound’s inhibitory effect on mda-mb-231 breast cancer cell proliferation suggests that it may impact pathways related to cell growth and division .
Result of Action
The primary result of the action of 1-Benzhydryl-4-(phenylsulfonyl)piperazine is the inhibition of MDA-MB-231 breast cancer cell proliferation . This suggests that the compound may have potential therapeutic applications in the treatment of breast cancer.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-benzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-28(27,22-14-8-3-9-15-22)25-18-16-24(17-19-25)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSUQYYFNWFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)



![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)